molecular formula C12H12N2O2 B1268845 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide CAS No. 61922-00-7

2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide

Cat. No. B1268845
CAS RN: 61922-00-7
M. Wt: 216.24 g/mol
InChI Key: YPMNUMFCLRBFHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide involves condensation reactions, highlighting methods to prepare novel compounds with potential antioxidant activity. One study describes synthesizing N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives (Gopi & Dhanaraju, 2020). These methods showcase the versatility and chemical reactivity of indole derivatives, particularly in synthesizing compounds with significant antioxidant properties.

Molecular Structure Analysis

The molecular structure of compounds related to 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide often features significant conjugation and potential for hydrogen bonding, which can influence their chemical behavior and interactions. For instance, the crystal structure analysis of similar compounds shows the importance of hydrogen bonding in determining the molecular conformation and intermolecular interactions, as seen in studies of related acetamide derivatives (Helliwell et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide derivatives involves various reactions including nucleophilic substitution and condensation. These reactions are essential for creating a wide array of compounds with diverse biological activities. The synthesis and characterization of related compounds reveal the complexity and potential of these molecules in chemical synthesis and application (Nakai et al., 2003).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystalline structure, are crucial for their application in various fields. For example, the crystalline structure of 2-(2-formylphenoxy)acetamide, a compound with a similar functional group arrangement, was determined using X-ray diffraction, showcasing the importance of structural analysis in understanding compound behavior (Geetha et al., 2023).

Chemical Properties Analysis

Chemical properties, including reactivity towards other compounds, stability under various conditions, and interactions with biological molecules, are fundamental aspects of research on 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide derivatives. Studies exploring the synthesis and biological activity evaluation of similar compounds provide insights into their chemical properties and potential applications (Debnath & Ganguly, 2015).

Scientific Research Applications

Summary of the Application

The compound “2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide” and its derivatives have been synthesized and evaluated for their antioxidant activity . These compounds were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .

Methods of Application

The newly synthesized compound structures were characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis . The compounds were then screened for antioxidant activity using ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods .

Results or Outcomes

The antioxidant activity result reveals that most of the compounds exhibited considerable activity in both methods and the values are very close to the standards . Among the synthesized compounds, compounds 3j, 3a, and 3k showed remarkable activity at low concentrations . These compounds showed the highest activity among the prepared analogues due to the attachment of halogens connected at the appropriate place in the phenyl ring .

2. Alkaloid Synthesis

Summary of the Application

Indole derivatives, including “2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide”, are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention for the treatment of various disorders in the human body .

Methods of Application

The synthesis of indole derivatives involves various chemical reactions, including condensation .

Results or Outcomes

The application of indole derivatives has shown promising results in the treatment of cancer cells, microbes, and different types of disorders .

3. Antiproliferative Activities

Summary of the Application

“2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide” and its derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines .

Methods of Application

The synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .

Results or Outcomes

Some of the target compounds demonstrated effective activities towards the three tumor cell lines .

4. Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Summary of the Application

2-Arylpropanoic acids, which include “2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide”, are an important class of non-steroidal anti-inflammatory drugs (NSAIDs) .

Methods of Application

These compounds are widely used for the treatment of various types of arthritis and musculoskeletal disorders .

Results or Outcomes

The use of these compounds has shown significant relief in the symptoms of arthritis and musculoskeletal disorders .

5. Antiviral Activities

Summary of the Application

Indole derivatives, including “2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide”, have shown potential as antiviral agents .

Methods of Application

The antiviral activities of these compounds are typically evaluated using in vitro assays against a variety of viruses .

Results or Outcomes

While specific results for “2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide” are not available, indole derivatives in general have shown promising antiviral activities .

6. Tubulin Polymerization Inhibitors

Summary of the Application

Certain derivatives of “2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide” have been found to inhibit the polymerization of tubulin, a protein that is critical for cell division .

Methods of Application

These compounds were evaluated for their ability to inhibit tubulin polymerization in cell-based assays .

Results or Outcomes

One compound in particular, referred to as “7d” in the study, was found to induce cell apoptosis in a dose-dependent manner, arrest cells in the G2/M phase of the cell cycle, and inhibit tubulin polymerization in a manner consistent with the drug colchicine . This suggests that “7d” and potentially other derivatives of “2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide” could be developed further as tubulin polymerization inhibitors .

properties

IUPAC Name

2-(3-formyl-2-methylindol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-10(7-15)9-4-2-3-5-11(9)14(8)6-12(13)16/h2-5,7H,6H2,1H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMNUMFCLRBFHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC(=O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40344753
Record name 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide

CAS RN

61922-00-7
Record name 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40344753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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